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Compound of Interest

Compound Name: Cyclizine Lactate

Cat. No.: B1209506 Get Quote

Application Notes: Cyclizine Lactate in Rodent
Research
Introduction

Cyclizine is a piperazine-derivative antihistamine recognized for its antiemetic and

anticholinergic properties.[1][2] It is primarily utilized to prevent and treat nausea, vomiting, and

dizziness stemming from motion sickness or vertigo.[1][2] The precise mechanism of action is

not fully understood, but it is known to function as a histamine H1 receptor antagonist.[3] Its

therapeutic effects are attributed to its direct impact on the vestibular system and the

chemoreceptor trigger zone (CTZ) in the brainstem, complemented by its central anticholinergic

(antimuscarinic) actions. In rodent models, which do not exhibit an emetic reflex (vomiting),

cyclizine is a valuable tool for studying the pathways of nausea and the efficacy of antiemetic

compounds. Nausea-like behavior in rats and mice is typically assessed through indirect

markers, such as pica (the consumption of non-nutritive substances like kaolin) and

conditioned taste aversion.

Pharmacological Profile

A summary of Cyclizine Lactate's key characteristics is provided below.
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Property Description Reference

Drug Class
Piperazine-derivative

Antihistamine

Mechanism of Action

Histamine H1 receptor

antagonist; Anticholinergic

(Antimuscarinic)

Commercial Formulation
Cyclizine Lactate 50 mg/mL

Solution for Injection

Appearance
Clear, colorless to slightly

yellow solution

Excipients
Lactic acid, Water for

Injections

Signaling Pathway and Mechanism of Action
Cyclizine exerts its anti-nausea effects by blocking key receptors in the neural pathways that

control the sensation of nausea and the vomiting reflex. It acts as an antagonist at histamine

H1 and muscarinic acetylcholine receptors within the vestibular nuclei and the chemoreceptor

trigger zone (CTZ). By inhibiting these pathways, cyclizine reduces the afferent signals to the

nucleus of the solitary tract (vomiting center), thereby alleviating the sensation of nausea.
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Figure 1: Mechanism of Action of Cyclizine.

Protocols for Administration in Rodent Studies
Ethical Considerations: All animal procedures must be approved by the institution's Institutional

Animal Care and Use Committee (IACUC) and conducted in accordance with established

guidelines for animal welfare.

Materials

Cyclizine Lactate solution for injection (50 mg/mL)

Sterile 0.9% saline or other appropriate sterile diluent

Sterile syringes (e.g., 1 mL, 3 mL) and needles (e.g., 25-27 gauge)
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Animal scale for accurate weighing

70% ethanol for disinfection

Appropriate Personal Protective Equipment (PPE)

Rodents (e.g., Sprague-Dawley or Wistar rats; C57BL/6 or BALB/c mice)

Protocol 1: Dosing Solution Preparation
The commercially available Cyclizine Lactate solution is highly concentrated (50 mg/mL).

Dilution is required to prepare an appropriate volume for accurate dosing in small animals. All

dilutions must be performed using aseptic techniques.

Calculate Required Concentration: Determine the final concentration needed based on the

target dose (mg/kg), the average weight of the animals, and the desired injection volume. A

typical injection volume for subcutaneous or intraperitoneal routes in rodents is 5-10 mL/kg.

Formula:Concentration (mg/mL) = Dose (mg/kg) / Injection Volume (mL/kg)

Example: For a 10 mg/kg dose in a rat with an injection volume of 5 mL/kg, the required

concentration is 10 / 5 = 2 mg/mL.

Aseptic Dilution:

Disinfect the rubber septum of the Cyclizine Lactate vial with 70% ethanol.

Using a sterile syringe and needle, withdraw the calculated volume of the stock solution.

Transfer the stock solution into a sterile vial containing the calculated volume of sterile

saline.

Mix gently by inversion.

Label the new vial with the drug name, final concentration, and date of preparation. Store

appropriately as per institutional guidelines.

Protocol 2: Administration Routes
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The choice of administration route depends on the experimental design. Subcutaneous and

intraperitoneal injections are most common for systemic delivery in rodents.

A. Subcutaneous (SC) Administration

Restrain the animal securely.

Lift the loose skin over the back or flank to form a "tent."

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

Aspirate gently to ensure the needle has not entered a blood vessel.

Inject the dosing solution slowly. Withdraw the needle and gently massage the area to aid

dispersion.

B. Intraperitoneal (IP) Administration

Restrain the animal securely, typically with the head tilted downwards to displace the

abdominal organs.

Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to

prevent damage to the bladder or cecum.

Insert a 25-27 gauge needle at a shallow angle (15-20 degrees).

Aspirate gently to ensure the needle has not entered the bladder, intestines, or a blood

vessel.

Inject the solution. If resistance is felt, reposition the needle before continuing.

Data Presentation: Dosage and Pharmacokinetics
Dosage Information from Rodent Studies

While comprehensive dosing studies for various applications are limited, the following table

summarizes dosages reported in the literature for specific endpoints.
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Species
Dose
(mg/kg/day)

Route
Application /
Study Type

Reference

Rat 15 and 25 Dietary
Fertility Study

(90-100 days)

Rat up to 65 Oral
Teratogenicity

Study

Rabbit up to 75 Oral
Teratogenicity

Study

Mouse 1 - 10
Subcutaneous

(s.c.)

Locomotor

Activity

Pharmacokinetic Parameters (Human Data for Reference)

Detailed pharmacokinetic data for cyclizine in rodents is not readily available. The following

human data is provided for context and may help inform study design, such as sampling time

points.

Parameter
Value (Median
or Average)

Route Population Reference

Tmax (Time to

Peak)
~2 - 4 hours Oral (50 mg) Healthy Adults

Cmax (Peak

Concentration)
~21 ng/mL Oral (50 mg) Healthy Adults

T½ (Elimination

Half-life)
~13 - 20 hours SC / Oral

Palliative Care /

Healthy Adults

Vd (Volume of

Distribution)
23 L/kg SC Infusion

Palliative Care

Patients

Clearance 15 mL/min/kg SC Infusion
Palliative Care

Patients
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Example Experimental Protocol: Motion Sickness in
Rats
This protocol outlines a typical experiment to evaluate the efficacy of Cyclizine Lactate in a rat

model of motion sickness using pica as the primary endpoint.
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Figure 2: Workflow for a Rodent Motion Sickness Study.
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Procedure

Acclimatization: House male Sprague-Dawley rats individually for at least one week to

acclimatize them to the housing conditions and handling.

Baseline Pica Measurement: Provide animals with a pre-weighed amount of kaolin clay in

addition to their standard chow and water. Measure kaolin consumption over a 24-hour

period to establish a baseline.

Grouping: Randomly assign animals to experimental groups (e.g., Vehicle + Rotation;

Cyclizine 10 mg/kg + Rotation; No Rotation Control).

Drug Administration: Thirty minutes prior to motion stimulus, administer the appropriate

treatment (Cyclizine Lactate or vehicle) via IP injection.

Motion Sickness Induction: Place rats in a device that rotates on one or two axes to induce

motion sickness. A typical duration is 1-2 hours.

Post-Rotation Monitoring: After rotation, return animals to their home cages with a fresh, pre-

weighed supply of kaolin.

Data Collection: Measure the amount of kaolin consumed over the subsequent 24 hours.

Analysis: Calculate the net kaolin intake (post-rotation minus baseline) for each animal.

Compare the mean intake between groups using appropriate statistical tests (e.g., ANOVA)

to determine if cyclizine significantly reduced pica behavior compared to the vehicle control.

Potential Adverse Effects and Monitoring Researchers should monitor animals for potential side

effects, which may include drowsiness, sedation, changes in locomotor activity, or signs of

anticholinergic effects (e.g., changes in urination or grooming). Any adverse events should be

documented and reported in accordance with IACUC protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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